molecular formula C28H22ClN3O4 B2976697 4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid CAS No. 330663-01-9

4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid

Cat. No. B2976697
M. Wt: 499.95
InChI Key: UKHXFNMEESCBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid” has a molecular formula of C28H22ClN3O4 and a molecular weight of 499.951. It’s not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound. It’s possible that the synthesis methods are proprietary or not publicly available.



Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific information such as X-ray crystallography or NMR data, which I couldn’t find in the available resources.



Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the current resources. Further research or experimental data would be needed to provide this analysis.



Physical And Chemical Properties Analysis

Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the current resources.


Safety And Hazards

This compound is not intended for human or veterinary use1. However, specific safety and hazard information is not available in the current resources.


Future Directions

The future directions for this compound could involve further research into its potential applications, understanding its mechanism of action, and studying its physical and chemical properties. However, specific future directions are not available in the current resources.


Please note that this is a high-level analysis based on the limited information available. For a more detailed and accurate analysis, you may want to consult with a chemist or a relevant expert in the field.


properties

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN3O4/c29-19-11-12-21-20(15-19)26(18-9-5-2-6-10-18)27(28(36)30-21)22-16-23(17-7-3-1-4-8-17)32(31-22)24(33)13-14-25(34)35/h1-12,15,23H,13-14,16H2,(H,30,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHXFNMEESCBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid

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